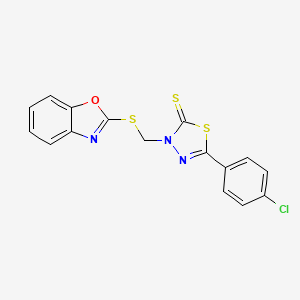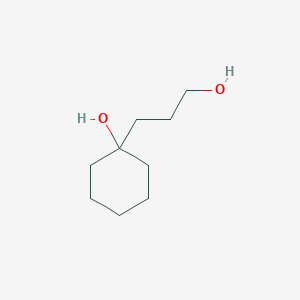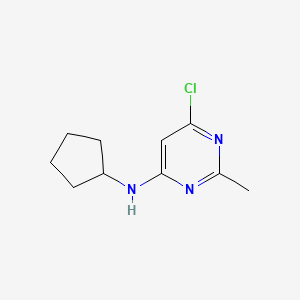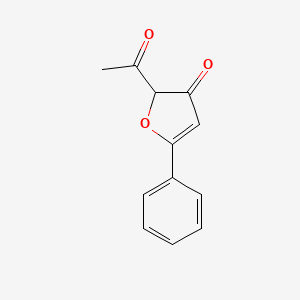
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the desired product. The reaction conditions often include refluxing the reaction mixture for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions result in the formation of various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable compound for biological studies.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and as a precursor for other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis and function of microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Oxadiazole-2(3H)-thione, 3-methyl-5-phenyl-
- 1,3,4-Oxadiazole-2(3H)-thione, 3-ethyl-5-phenyl-
- 1,3,4-Oxadiazole-2(3H)-thione, 3-benzyl-5-phenyl-
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
65715-09-5 |
|---|---|
Fórmula molecular |
C15H10N2O2S |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
phenyl-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methanone |
InChI |
InChI=1S/C15H10N2O2S/c18-14(12-9-5-2-6-10-12)17-15(20)19-13(16-17)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
PQPKXNPBJVJQSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=S)O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)

![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)

![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)
